(3Z)-3-[(4-chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one
Description
The compound (3Z)-3-[(4-chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one is a conjugated enone derivative featuring a 4-chlorophenylsulfanyl group at the β-position and a dimethylamino group at the α-position of the but-3-en-2-one backbone. Its Z-configuration stabilizes the planar structure, facilitating π-conjugation across the enone system, which may influence reactivity and photophysical properties. The compound is synthesized via condensation reactions involving sulfanyl-containing precursors and dimethylamino-substituted intermediates, as inferred from related synthetic pathways for quinoline derivatives ().
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJFBFGCLHJJI-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/SC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-3-[(4-chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one, with the CAS number 76511-79-0, is a compound with notable biological activities. Its structure includes a chlorophenyl group and a dimethylamino moiety, suggesting potential interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14ClNOS
- Molecular Weight : 255.76 g/mol
- Structure : The compound features a butenone backbone with a sulfanyl group attached to a chlorophenyl ring.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential utility in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound include:
- Cell Membrane Disruption : The sulfanyl group may interact with lipid membranes, leading to increased permeability and cell death in microbial pathogens.
- Apoptosis Induction : In cancer cells, the compound activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways.
- Cytokine Modulation : The compound downregulates the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in immune cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Electronic Properties
Sulfanyl vs. Sulfonyl Groups
The compound (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one (CAS: 1025680-73-2, ) replaces the sulfanyl group with a sulfonyl moiety. Sulfonyl groups are strongly electron-withdrawing, reducing electron density in the enone system compared to the electron-rich sulfanyl group in the target compound. This difference may alter nucleophilic attack susceptibility and cycloaddition reactivity.
Amino Group Variations
The dimethylamino group in the target compound contrasts with the 4-fluorophenylamino group in the sulfonyl analog ().
Molecular Conformation and Crystallographic Insights
Chalcone derivatives, such as (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (), exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and conjugation. The target compound’s 4-chlorophenylsulfanyl and dimethylamino groups likely induce distinct dihedral angles, affecting crystal packing and intermolecular interactions (e.g., van der Waals forces, π-stacking).
Tabulated Comparison of Key Compounds
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
